molecular formula C20H20N4O4S B2922272 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941898-83-5

3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2922272
CAS No.: 941898-83-5
M. Wt: 412.46
InChI Key: CXKQONSLTGGIRD-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-oxoethylamine group linked to a pyridin-3-ylmethyl moiety. Its molecular formula is C20H20N4O4S, with a molecular weight of 412.5 g/mol (inferred from ).

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-16-6-14(7-17(9-16)28-2)19(26)24-20-23-15(12-29-20)8-18(25)22-11-13-4-3-5-21-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQONSLTGGIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This compound features a thiazole ring, a pyridine moiety, and methoxy groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the pyridine and benzamide functionalities.
  • Methylation to introduce methoxy groups.

These steps ensure the proper arrangement of functional groups critical for biological activity.

Anticancer Activity

Research indicates that compounds similar to 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (epidermoid carcinoma)< 10Apoptosis induction
Compound BJurkat (T-cell leukemia)< 5Cell cycle arrest
Compound CHT29 (colon cancer)< 15Inhibition of angiogenesis

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound DStaphylococcus aureus31.25
Compound EEscherichia coli62.50

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and benzamide rings significantly influence biological activity. For example:

  • Methoxy Groups : Enhance lipophilicity and improve cell membrane permeability.
  • Pyridine Substituents : Affect binding affinity to target proteins involved in cancer progression.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of a thiazole derivative similar to our compound against breast cancer cells. The results showed a marked reduction in cell viability with an IC50 value significantly lower than doxorubicin, suggesting that structural modifications could enhance potency .
  • Case Study on Antimicrobial Action :
    Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that some derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural motifs with several analogs, including indeno-thiazoles, positional isomers, and trifluoromethyl-substituted derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name/ID Key Structural Features Molecular Weight (g/mol) Notable Properties/Activity Synthesis Yield (%)
Target Compound 3,5-Dimethoxybenzamide; thiazole with pyridin-3-ylmethylaminoethyl 412.5 Not explicitly reported N/A
7d () 3,5-Dimethoxybenzamide; 6-methyl-indeno[1,2-d]thiazole ~435.5* Potential SARS-CoV-2 inhibitor 47
Compound (CAS 941943-37-9) Pyridin-2-ylmethyl substituent (vs. pyridin-3-ylmethyl in target) 412.5 No reported bioactivity N/A
Compound 4-(Trifluoromethyl)phenyl substituent (vs. pyridin-3-ylmethyl) ~454.5† Unknown N/A

*Calculated from formula in (C22H21N3O3S).
†Estimated from the formula in (C21H17F3N2O3S).

Key Insights from Structural Variations

Core Scaffold Differences: The indeno[1,2-d]thiazole derivatives (e.g., 7d in ) exhibit a fused bicyclic system, which may enhance rigidity and binding affinity compared to the monocyclic thiazole in the target compound. This structural rigidity could explain the anti-viral activity reported for indeno-thiazoles against SARS-CoV-2 .

Substituent Effects: Pyridine Positional Isomerism: The pyridin-3-ylmethyl group in the target compound vs. the pyridin-2-ylmethyl group in ’s analog alters the nitrogen’s spatial orientation. This minor change could significantly impact hydrogen-bonding interactions with enzymatic targets (e.g., kinases or viral proteases) . Electron-Withdrawing Groups: The trifluoromethylphenyl substituent in ’s compound introduces strong electron-withdrawing effects, likely enhancing metabolic stability and lipophilicity compared to the pyridinyl group in the target compound.

Methoxy Substitutions: The 3,5-dimethoxybenzamide group is conserved across multiple analogs (e.g., 7d, 7e in ). Methoxy groups improve solubility and may enhance membrane permeability, as seen in anti-viral indeno-thiazole derivatives .

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